molecular formula C21H33NSn B2816116 4-(Tributylstannyl)isoquinoline CAS No. 215031-61-1

4-(Tributylstannyl)isoquinoline

Cat. No. B2816116
CAS RN: 215031-61-1
M. Wt: 418.212
InChI Key: QFIZYTKOCOPTMS-UHFFFAOYSA-N
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Description

“4-(Tributylstannyl)isoquinoline” is a compound that belongs to the class of organotin compounds. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the 4th position of the isoquinoline ring . The empirical formula of this compound is C21H33NSn .


Molecular Structure Analysis

The molecular structure of “4-(Tributylstannyl)isoquinoline” consists of an isoquinoline moiety and a tributylstannyl group attached at the 4th position of the isoquinoline ring . The molecular weight of this compound is 418.20 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Isoquinoline Derivatives : Isoquinoline derivatives, like 4-(Tributylstannyl)isoquinoline, are synthesized for various applications. For example, the amphiphilic allylation of aldimines with certain derivatives forms 3,4-bismethylenepiperidines, which are applicable in synthesizing isoquinoline derivatives through reactions like the Diels-Alder reaction followed by oxidation (Hirata et al., 2015).
  • Cation Radical Generation : Oxidation of certain isoquinoline derivatives generates reactive species like hydroisoquinolin-1-yl cation, which reacts with carbon nucleophiles to give addition products (Narasaka et al., 1993).

Biological and Pharmacological Applications

  • Isoquinoline Alkaloids in Biomedical Research : Isoquinoline alkaloids, which include derivatives of 4-(Tributylstannyl)isoquinoline, show significant pharmacological and biological properties, such as potential anticancer properties. These compounds are important in drug discovery programs due to their interaction with nucleic acids (Bhadra & Kumar, 2011).
  • Potential as Antimicrobial Agents : Isoquinoline derivatives are developed as novel antimicrobial compounds. For instance, various functionalized tetrahydroisoquinolines exhibit bactericidal and antifungal activities, highlighting their potential in antimicrobial therapy (Galán et al., 2013).

Analytical Applications

  • Mass Spectrometry Applications : Isoquinoline derivatives are studied in mass spectrometry for analyzing small molecule drugs. For example, D(4)-α-Cyano-4-hydroxycinnamic acid has been used as a matrix in mass spectrometry imaging of small molecules, including isoquinoline alkaloids (Shariatgorji et al., 2012).

Catalysis and Material Science

  • Catalysis in Chemical Synthesis : Isoquinolines, including 4-(Tributylstannyl)isoquinoline derivatives, are used in catalysis for synthesizing substituted isoquinolines and dihydroisoquinolines, demonstrating their importance in the field of chemical synthesis (Tiwari et al., 2014).

Future Directions

Tributyltin (IV) compounds, including “4-(Tributylstannyl)isoquinoline”, are promising candidates for drug development . They possess significant antileishmanial and cytotoxic potential, making them promising compounds for the development of antileishmanial and anticancer drugs . Further screening of these compounds against a range of cancer and normal cell lines is recommended to evaluate their efficacy and selectivity .

properties

IUPAC Name

tributyl(isoquinolin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIZYTKOCOPTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tributylstannyl)isoquinoline

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